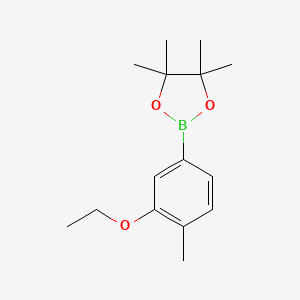
2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an ethoxy-methylphenyl group. Its chemical formula is C14H21BO3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various biaryl compounds through cross-coupling reactions.
科学的研究の応用
2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can target specific enzymes and proteins, leading to its potential use in drug development and cancer therapy.
類似化合物との比較
Similar Compounds
- 3-Ethoxy-4-methylphenylboronic acid
- 2-(3-Ethoxy-4-methylphenyl)propan-2-ol
- 3-Ethoxy-4-methylphenyl methyl sulfide
Uniqueness
Compared to similar compounds, 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions and other applications where boron-containing reagents are required.
特性
分子式 |
C15H23BO3 |
|---|---|
分子量 |
262.15 g/mol |
IUPAC名 |
2-(3-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO3/c1-7-17-13-10-12(9-8-11(13)2)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 |
InChIキー |
VXZCUCVDTRSGPM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
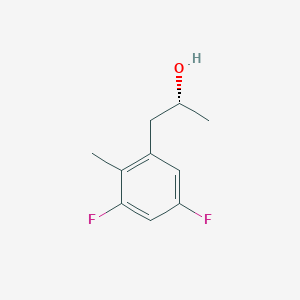

![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)

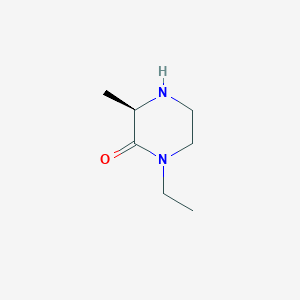
![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
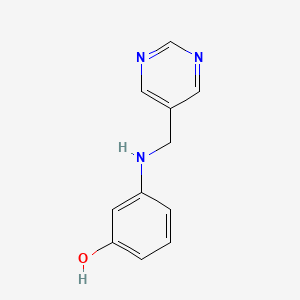
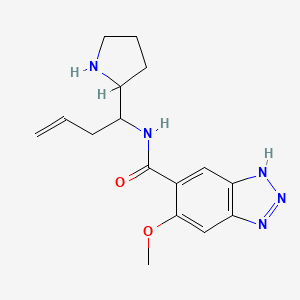
![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
